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Compound of Interest

Compound Name: AZD5597

Cat. No.: B10789078 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical

development of AZD5597, a potent, intravenously administered inhibitor of Cyclin-Dependent

Kinases (CDKs). The information presented herein is compiled from publicly available scientific

literature and databases.

Introduction
AZD5597 is an imidazole pyrimidine amide developed by AstraZeneca as a potent inhibitor of

CDK1, CDK2, and CDK9.[1][2][3] These kinases are critical regulators of the cell cycle and

transcription, and their dysregulation is a hallmark of many cancers.[4][5][6] By targeting these

fundamental cellular processes, AZD5597 was investigated for its potential as an anti-cancer

therapeutic agent. The development of AZD5597 focused on creating a candidate suitable for

intravenous administration with a promising preclinical profile, including potent anti-proliferative

effects and favorable physicochemical properties.[3][7]

Mechanism of Action
AZD5597 exerts its anti-tumor effects by inhibiting the enzymatic activity of key CDK-cyclin

complexes. The primary targets are:

CDK1/Cyclin B: This complex is the master regulator of the G2/M transition and entry into

mitosis. Inhibition of CDK1 by AZD5597 leads to a G2/M cell cycle arrest, preventing cancer
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cells from dividing.[1][8][9]

CDK2/Cyclin E: This complex plays a crucial role in the G1/S transition, initiating DNA

replication. By inhibiting CDK2, AZD5597 can block cells from entering the S phase, thus

halting proliferation.[2][10][11]

CDK9/Cyclin T1: As a key component of the positive transcription elongation factor b (P-

TEFb), this complex phosphorylates the C-terminal domain of RNA polymerase II, a critical

step for transcriptional elongation of many genes, including those encoding anti-apoptotic

proteins like Mcl-1. Inhibition of CDK9 by AZD5597 can therefore suppress the transcription

of survival genes, leading to apoptosis in cancer cells.[5][12][13]

The multi-targeted nature of AZD5597, hitting both cell cycle progression and transcriptional

regulation, suggests a potential for broad and potent anti-cancer activity.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for AZD5597 in preclinical

studies.

Table 1: In Vitro Potency of AZD5597
Target/Cell Line Assay Type IC50 (µM) Reference(s)

CDK1 Enzymatic Assay 0.002 [14][15]

CDK2 Enzymatic Assay 0.002 [14][15]

LoVo (Colon Cancer) BrdU Incorporation 0.039 [14]

Table 2: In Vivo Efficacy of AZD5597
Xenograft Model Dosing Effect Reference(s)

Colon

Adenocarcinoma

15 mg/kg

(intraperitoneal)

55% reduction in

tumor volume
[14]

Table 3: Physicochemical and Pharmacokinetic
Properties of AZD5597
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Parameter Value/Description Reference(s)

Clearance
Moderate to low in nude

mouse and rat
[7]

CYP Isoform Inhibition
Large margins against

inhibition
[3][7]

hERG Ion Channel Inhibition
Large margins against

inhibition
[3][7]

Suitability Intravenous (i.v.) dosing [3][7]

Note: Specific quantitative values for clearance, half-life, and volume of distribution are not

readily available in the public domain.

Experimental Protocols
Detailed experimental protocols from the primary discovery publication were not accessible.

The following are generalized methodologies typical for the assays used in the preclinical

evaluation of kinase inhibitors like AZD5597.

CDK Enzymatic Assay
Objective: To determine the in vitro inhibitory potency of AZD5597 against purified CDK

enzymes.

Methodology:

Recombinant human CDK1/Cyclin B and CDK2/Cyclin E complexes are incubated in a

kinase assay buffer containing a suitable substrate (e.g., a histone H1-derived peptide) and

ATP (radiolabeled or in a system with a fluorescent readout).

AZD5597 is added in a range of concentrations to determine its effect on enzyme activity.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30°C).
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can

be done by measuring the incorporation of radiolabeled phosphate using a scintillation

counter or by using fluorescence-based detection methods.

IC50 values are calculated by plotting the percentage of enzyme inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the anti-proliferative effect of AZD5597 on cancer cell lines.

Methodology:

LoVo colon cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of AZD5597 for a specified duration

(e.g., 48 hours).

During the final hours of incubation, 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of

thymidine, is added to the culture medium.

Actively proliferating cells incorporate BrdU into their newly synthesized DNA.

After incubation, the cells are fixed, and the DNA is denatured.

A specific antibody conjugated to an enzyme (e.g., peroxidase) that recognizes incorporated

BrdU is added.

A substrate for the enzyme is then added, which generates a colored or chemiluminescent

signal.

The signal intensity, which is proportional to the amount of BrdU incorporated and thus to the

level of cell proliferation, is measured using a plate reader.

IC50 values are determined by plotting the percentage of proliferation inhibition against the

drug concentration.
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In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of AZD5597 in a living organism.

Methodology:

Human colon adenocarcinoma cells (e.g., SW620) are implanted subcutaneously into

immunocompromised mice (e.g., nude mice).[7]

Tumors are allowed to grow to a palpable size.

The mice are then randomized into treatment and control groups.

AZD5597 is administered to the treatment group via intraperitoneal injection at a specified

dose and schedule (e.g., 15 mg/kg).[14] The control group receives a vehicle solution.

Tumor volume is measured regularly (e.g., twice a week) using calipers.

The body weight of the mice is also monitored as an indicator of toxicity.

At the end of the study, the percentage of tumor growth inhibition is calculated by comparing

the tumor volumes in the treated group to those in the control group.
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Caption: AZD5597 inhibits key CDK complexes, leading to cell cycle arrest and transcription

block.

Experimental Workflow
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Caption: The discovery and preclinical development workflow for AZD5597.
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Conclusion
AZD5597 emerged from a focused drug discovery program as a potent, multi-targeted CDK

inhibitor with promising preclinical activity. Its ability to induce cell cycle arrest and inhibit

transcription provided a strong rationale for its development as an anti-cancer agent. The

compound demonstrated low nanomolar potency against its target kinases and significant anti-

proliferative effects in cancer cell lines, which translated to tumor growth inhibition in in vivo

models. Furthermore, it was optimized for intravenous administration and showed a good

safety profile in terms of off-target effects on CYP enzymes and the hERG channel.

Despite its promising preclinical profile, there is no publicly available information on the

progression of AZD5597 into clinical trials. This technical guide summarizes the key milestones

and data from its discovery and preclinical development, providing a valuable resource for

researchers in the field of oncology and drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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